molecular formula C18H21N5O4 B2913364 4-(2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamido)benzamide CAS No. 1171643-01-8

4-(2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamido)benzamide

Cat. No.: B2913364
CAS No.: 1171643-01-8
M. Wt: 371.397
InChI Key: DYXGPTPRAWNSKK-UHFFFAOYSA-N
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Description

4-(2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamido)benzamide is a useful research compound. Its molecular formula is C18H21N5O4 and its molecular weight is 371.397. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activities

Research has demonstrated that compounds structurally related to 4-(2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamido)benzamide exhibit potent antitumor properties. For instance, derivatives of benzopyran, which share some structural features with the given compound, have shown activity against human breast, CNS, and colon cancer cell lines. These compounds have been identified for further in vivo testing, highlighting their potential as leads in cancer therapy development (Jurd, 1996).

Vasorelaxant Agents

Benzofuran-morpholinomethyl-pyrazoline hybrids, which bear resemblance to the compound , have been synthesized and evaluated for their vasodilatory properties. These compounds have shown significant activity in inducing vasorelaxation in rat aortic rings, suggesting potential applications in treating cardiovascular diseases. A quantitative structure-activity relationship study indicated the importance of solubility and structural features in their activity, with several compounds outperforming prazocin in efficacy (Hassan et al., 2014).

Antimicrobial Activity

Derivatives of this compound have been explored for their antimicrobial potential. Novel compounds containing the morpholine moiety and benzoxazole ring have been synthesized and tested against various strains of bacteria and yeasts. These studies reveal a broad spectrum of antimicrobial activity, with certain compounds showing promising MIC values against Candida species, highlighting their potential in addressing antibiotic resistance challenges (Temiz‐Arpacı et al., 2005).

Antioxidant Properties

Coordination complexes derived from pyrazole-acetamide, closely related to the compound of interest, have been synthesized and characterized for their antioxidant activities. These complexes exhibited significant antioxidant capacity in various assays, including DPPH, ABTS, and FRAP tests. The study suggests that chemical modification of such compounds can lead to new antioxidants, which are crucial for combating oxidative stress-related diseases (Chkirate et al., 2019).

Analgesic Effects

Research into benzamide derivatives, which share a core structure with the compound in focus, has explored their potential analgesic properties. Studies involving weight-loaded forced swimming tests in mice have indicated that certain benzamide derivatives can significantly extend swimming times before exhaustion, suggesting anti-fatigue and analgesic effects. These findings open avenues for developing new analgesics based on structural analogs of the compound (Wu et al., 2014).

Properties

IUPAC Name

4-[[2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4/c1-12-10-15(18(26)22-6-8-27-9-7-22)21-23(12)11-16(24)20-14-4-2-13(3-5-14)17(19)25/h2-5,10H,6-9,11H2,1H3,(H2,19,25)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXGPTPRAWNSKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)C(=O)N)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.